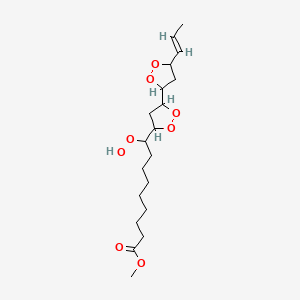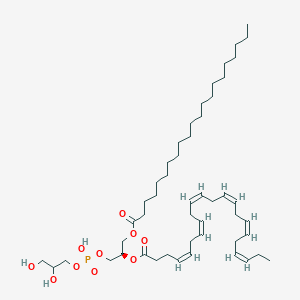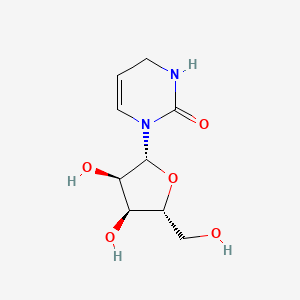
Chrysodine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chrysodine is a natural product found in Hypomyces chrysospermus with data available.
Wissenschaftliche Forschungsanwendungen
Chrysin in Therapeutic Applications
Chrysin, a flavonoid found in plants and bee products, exhibits a range of therapeutic properties. Its biological activities include anti-inflammatory, antioxidant, and potent antitumor effects. The applications of chrysin in nanotechnology offer precise use of these activities, showing potential in combating various cancers such as breast, thyroid, and uterine colon cancer. This highlights chrysin's diverse therapeutic properties and nanoapplication potential, making it a significant subject in scientific research (Kultz, Rozisca, & Camargo, 2019).
Pharmacological Properties
Chrysin's pharmacological properties are attributed to its structural diversity, which contributes to its antioxidant and disease-preventing capabilities. It's effective in treating various disorders, offering cytotoxic and anti-inflammatory functions. The scientific studies emphasize chrysin's benefits in numerous metabolic malfunctions, underlining its significant role in pharmacological research (Naz et al., 2019).
Antifungal Action Against Candida albicans
The antifungal action of chrysin has been studied in Candida albicans. Chrysin inhibits the incorporation of radioactive precursors into macromolecules and cellular respiration, indicating a change in cell membrane permeability related to fatty acid biosynthesis in yeast cells. This reveals chrysin's potential in developing antifungal treatments (Haraguchi et al., 1990).
Hepatoprotective and Antioxidant Status
Chrysin exhibits hepatoprotective and antioxidant properties, particularly in d-galactosamine-induced hepatotoxicity. Its treatment decreases hepatic marker enzyme activities and lipid peroxidation products, while increasing antioxidant enzyme activities. These findings demonstrate chrysin's potential as a hepatoprotective agent (Pushpavalli et al., 2010).
Chemopreventive and Therapeutic Potential in Cancer
Chrysin's chemopreventive and therapeutic potential in cancer is highlighted through its broad spectrum of antitumor activity. It induces apoptosis, alters the cell cycle, and inhibits angiogenesis, invasion, and metastasis without harming normal cells. This indicates chrysin's translational value in cancer therapy (Kasala et al., 2015).
Mineralogical Properties on Rheology of Suspensions
The rheological behavior of chrysin suspensions is significantly influenced by the mineral's shape and surface charge. This study contributes to understanding chrysin's role in mineral processing and the challenges it poses due to its distinctive morphology and electrical surface charge (Ndlovu et al., 2011).
Inhibition of Cyclooxygenase-2 Expression
Chrysin effectively suppresses cyclooxygenase-2 expression, shedding light on its anti-inflammatory and anticarcinogenic properties. This understanding aids in developing chrysin-based treatments for diseases involving COX-2 expression (Woo et al., 2005).
Synthetic Derivatives and Biological Activities
Research on chrysin's synthetic derivatives reveals their potential in enhancing efficacy and selectivity for drug development. These derivatives exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties (Liu et al., 2014).
Nanoscale Modification for Enhanced Bioavailability
Nanoscale modification techniques are employed to overcome chrysin's poor bioavailability, enhancing its bioactive effects. This highlights the evolving utilization of chrysin in biomedical fields (Jung, 2016).
Eigenschaften
CAS-Nummer |
52329-26-7 |
|---|---|
Molekularformel |
C19H18O5 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
[3-[(1E,3E,5E)-hepta-1,3,5-trienyl]-7-methyl-6,8-dioxoisochromen-7-yl] acetate |
InChI |
InChI=1S/C19H18O5/c1-4-5-6-7-8-9-15-10-14-11-17(21)19(3,24-13(2)20)18(22)16(14)12-23-15/h4-12H,1-3H3/b5-4+,7-6+,9-8+ |
InChI-Schlüssel |
XZRLZOCMYBKPHR-ZAJAATJQSA-N |
Isomerische SMILES |
C/C=C/C=C/C=C/C1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C |
SMILES |
CC=CC=CC=CC1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C |
Kanonische SMILES |
CC=CC=CC=CC1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C |
Synonyme |
chrysodine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



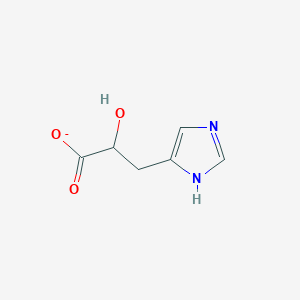
![N-[[5-(2-chloro-4-nitro-phenyl)-2-furyl]methyleneamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B1234321.png)
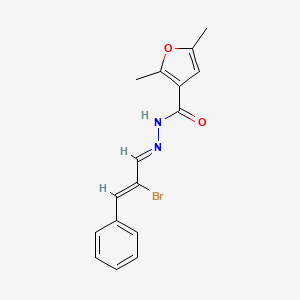
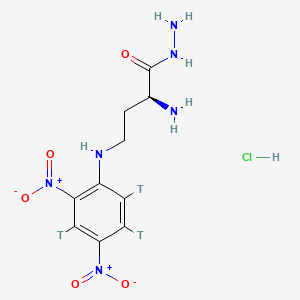
![(5-oxo-4-oxatricyclo[5.2.1.02,6]dec-8-en-3-yl) N-methylcarbamate](/img/structure/B1234325.png)
![N'-[4-[4-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carbonyl]piperazin-1-yl]phenyl]thiophene-2-carboximidamide](/img/structure/B1234326.png)

